molecular formula C13H11BrN2O B1294178 N-Benzyl-5-bromopicolinamide CAS No. 951885-05-5

N-Benzyl-5-bromopicolinamide

Cat. No. B1294178
M. Wt: 291.14 g/mol
InChI Key: LLHUJJBSCGALBA-UHFFFAOYSA-N
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Description

N-Benzyl-5-bromopicolinamide is a compound that can be inferred to have a benzyl group attached to the nitrogen atom of a picolinamide structure, with a bromine substituent at the 5-position of the pyridine ring. While the specific compound N-Benzyl-5-bromopicolinamide is not directly mentioned in the provided papers, related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the characteristics of N-Benzyl-5-bromopicolinamide.

Synthesis Analysis

The synthesis of related benzylamine derivatives is described in the context of palladium-catalyzed functionalization of ortho-C(sp2)-H bonds of picolinamide-protected benzylamine substrates . This method is practical for accessing highly functionalized benzylamine compounds, which could be applicable to the synthesis of N-Benzyl-5-bromopicolinamide. Additionally, the preparation of 3-benzyloxy-5-bromopicolinate esters is reported, which are precursors for cross-coupling reactions and could potentially be modified to synthesize the target compound .

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been characterized using various techniques such as X-ray diffraction, Hirshfeld surface analysis, and DFT calculations . These studies provide insights into the crystal packing, hydrogen bonding, and π-interactions that could also be relevant to the structure of N-Benzyl-5-bromopicolinamide. The crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide has been determined, which may share structural similarities with N-Benzyl-5-bromopicolinamide .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving benzamide derivatives. For instance, the palladium-catalyzed synthesis of N-aryl-2-benzylindolines involves the formation of C-N and C-C bonds in a one-pot process . This indicates that similar palladium-catalyzed reactions could be used to introduce functional groups into N-Benzyl-5-bromopicolinamide. The synthesis of benzamide derivatives as selective butyrylcholinesterase inhibitors also involves the introduction of various functional groups, which could be relevant to the chemical reactivity of N-Benzyl-5-bromopicolinamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from their synthesis and structural characterization. For example, the crystal packing and hydrogen bonding interactions suggest that these compounds may have solid-state stability . The non-cytotoxic nature of certain benzamide derivatives indicates potential for biological applications . The antibacterial activity of a related compound suggests that N-Benzyl-5-bromopicolinamide could also possess similar properties .

Safety And Hazards

“N-Benzyl-5-bromopicolinamide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

N-benzyl-5-bromopyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-11-6-7-12(15-9-11)13(17)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHUJJBSCGALBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650072
Record name N-Benzyl-5-bromopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-5-bromopicolinamide

CAS RN

951885-05-5
Record name N-Benzyl-5-bromopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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